3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Overview
Description
3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a heterocyclic compound with a unique structure that includes a quinazoline core
Mechanism of Action
Target of Action
Similar compounds such as derivatives of 4-hydroxyquinoline-3-carboxylic acid are known to inhibit dna gyrase, preventing the duplication of bacterial dna .
Mode of Action
For instance, some compounds inhibit the production of superoxide anion-radical in mitochondria of tumor-bearer liver and in Heren’s carcinoma tissue .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been found to exhibit weak anticonvulsant activity, decreasing lethality and improving the severity of conditions .
Action Environment
It’s worth noting that the reaction process of similar compounds has been found to be completed at reflux for 4 hours .
Biochemical Analysis
Biochemical Properties
3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapies . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and thereby affecting cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it can inhibit the activity of DNA polymerase, preventing DNA replication and leading to cell death in rapidly dividing cells . It also affects gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, affecting its bioavailability and activity . The compound can also influence metabolic flux and metabolite levels, further modulating its effects on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its efficacy and toxicity . Understanding these transport mechanisms is crucial for optimizing its therapeutic use .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect its interactions with biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves the reaction of methyl ester derivatives with Lawesson’s reagent to introduce the thioxo group . The reaction conditions often require heating and the use of aprotic solvents like dioxane . Another method involves the alkylation of the intermediate compounds with methyl bromoacetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thioxo group to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the thioxo and oxo positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline: Similar in structure but lacks the methyl and carboxylic acid groups.
2-Thioxo-1,2,3,4-tetrahydroquinazoline: Lacks the oxo and carboxylic acid groups, making it less reactive in certain conditions.
Uniqueness
3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-12-8(13)6-3-2-5(9(14)15)4-7(6)11-10(12)16/h2-4H,1H3,(H,11,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTYTROLVDLRGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152815 | |
Record name | 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701152815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847783-61-3 | |
Record name | 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847783-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701152815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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